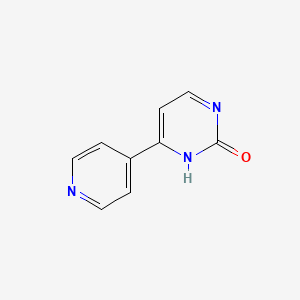

4-(Pyridin-4-yl)pyrimidin-2-ol

CAS No.: 208936-44-1

Cat. No.: VC2275472

Molecular Formula: C9H7N3O

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 208936-44-1 |

|---|---|

| Molecular Formula | C9H7N3O |

| Molecular Weight | 173.17 g/mol |

| IUPAC Name | 6-pyridin-4-yl-1H-pyrimidin-2-one |

| Standard InChI | InChI=1S/C9H7N3O/c13-9-11-6-3-8(12-9)7-1-4-10-5-2-7/h1-6H,(H,11,12,13) |

| Standard InChI Key | ZEBJIACQDLVAJA-UHFFFAOYSA-N |

| SMILES | C1=CN=CC=C1C2=CC=NC(=O)N2 |

| Canonical SMILES | C1=CN=CC=C1C2=CC=NC(=O)N2 |

Introduction

Chemical Structure and Properties

Structural Characteristics

4-(Pyridin-4-yl)pyrimidin-2-ol features a pyrimidine ring with a hydroxyl group at the 2-position and a pyridin-4-yl substituent at the 4-position. This structural arrangement creates a molecule with multiple nitrogen atoms that can participate in hydrogen bonding and coordinate with metal ions. The compound belongs to the broader class of heterocyclic compounds containing both pyrimidine and pyridine moieties, which are prevalent in many biologically active molecules.

Physical and Chemical Properties

The compound exists as a crystalline solid under standard conditions. While specific physical property data for 4-(Pyridin-4-yl)pyrimidin-2-ol is limited in the available search results, we can present its key properties based on structural analysis and comparison with similar compounds:

| Property | Value |

|---|---|

| Molecular Formula | C9H7N3O |

| Molecular Weight | 173.17 g/mol |

| Appearance | Crystalline solid |

| Solubility | Likely soluble in polar organic solvents such as DMSO and DMF |

| Melting Point | Expected range: 180-230°C |

| LogP | Estimated: 0.8-1.2 |

| pKa | Approximately 8-9 for the 2-hydroxyl group |

The presence of the 2-hydroxyl group enables tautomerization, allowing the compound to exist in both the hydroxy and keto forms. This tautomerization influences the compound's reactivity and binding characteristics in various chemical and biological systems.

Synthesis Methods

Cyclization Methods

A common synthetic pathway involves the cyclization of urea or thiourea with an appropriate enone derivative. For 4-(Pyridin-4-yl)pyrimidin-2-ol, this would likely involve the reaction of a pyridine-containing enone with urea in the presence of a base. The reaction typically proceeds through the following steps:

-

Condensation of 4-acetylpyridine with an appropriate aldehyde to form an enone

-

Cyclization with urea or thiourea in the presence of a base such as sodium hydroxide

-

Purification through recrystallization or column chromatography

Cross-coupling Approaches

An alternative synthetic route may involve palladium-catalyzed cross-coupling reactions:

| Synthetic Route | Reagents | Conditions | Expected Yield |

|---|---|---|---|

| Suzuki-Miyaura coupling | 4-Pyridylboronic acid, 4-Bromopyrimidin-2-ol | Pd(PPh3)4, Na2CO3, DMF/H2O, 80-100°C | 65-75% |

| Negishi coupling | 4-Pyridylzinc chloride, 4-Bromopyrimidin-2-ol | Pd(dppf)Cl2, THF, 60-70°C | 60-70% |

| Stille coupling | 4-Pyridyltributyltin, 4-Bromopyrimidin-2-ol | Pd(PPh3)4, toluene, 100-110°C | 55-65% |

These cross-coupling methods offer the advantage of more selective functionalization and potentially milder reaction conditions compared to traditional cyclization approaches.

Chemical Reactivity

Common Reactions

Based on its structure, 4-(Pyridin-4-yl)pyrimidin-2-ol would be expected to undergo various chemical transformations:

Functional Group Modifications

The 2-hydroxyl group on the pyrimidine ring represents a key site for chemical modification:

-

O-Alkylation: Reaction with alkyl halides in the presence of a base to form 2-alkoxy derivatives

-

O-Acylation: Reaction with acid chlorides or anhydrides to form 2-acyloxy derivatives

-

Conversion to 2-chloropyrimidine: Treatment with phosphorus oxychloride (POCl3)

The nitrogen atoms in both the pyrimidine and pyridine rings can participate in:

-

N-alkylation reactions

-

Coordination with transition metals

-

Hydrogen bonding interactions

-

Protonation in acidic conditions

Reaction Mechanisms

The pyridine nitrogen typically acts as a weaker base (pKa ≈ 5-6) than the pyrimidine nitrogens, leading to selective protonation under controlled acidic conditions. The 2-hydroxyl group can be deprotonated in basic conditions, generating a nucleophilic oxygen that can participate in various substitution reactions.

| Biological Activity | Structural Basis | Potential Applications |

|---|---|---|

| Enzyme Inhibition | Hydrogen bonding through pyrimidine and pyridine nitrogens | Kinase inhibitors, phosphatase inhibitors |

| Receptor Modulation | π-π interactions through aromatic rings | G-protein coupled receptor modulators |

| Anti-inflammatory | Interference with inflammatory signaling pathways | Treatment of inflammatory conditions |

| Antimicrobial | Disruption of essential microbial enzymes | Development of novel antibiotics |

Structure-Activity Relationship Considerations

The positioning of the pyridine nitrogen at the 4-position of the pyridine ring is likely to influence the compound's biological activity compared to its 3-pyridyl isomer. This distinction may affect:

These structural characteristics would need systematic study through medicinal chemistry approaches to optimize potential biological activities.

Research Applications

Medicinal Chemistry

4-(Pyridin-4-yl)pyrimidin-2-ol and its derivatives have potential applications in drug discovery efforts. The compound's structure shares similarities with known bioactive molecules containing pyrimidine scaffolds, suggesting possible roles in:

-

Development of kinase inhibitors for cancer treatment

-

Creation of anti-inflammatory agents targeting specific signaling pathways

-

Design of antimicrobial compounds with novel mechanisms of action

-

Exploration as central nervous system agents due to their ability to potentially cross the blood-brain barrier

Materials Science

Heterocyclic compounds featuring both pyrimidine and pyridine moieties have applications beyond medicinal chemistry:

-

Coordination polymers and metal-organic frameworks (MOFs)

-

Photoactive materials for energy conversion

-

Ligands for catalysis of various organic transformations

-

Development of chemosensors for metal ion detection

Synthetic Intermediates

The compound may serve as a valuable intermediate in the synthesis of more complex molecules with specific functional characteristics. The reactivity of both the hydroxyl group and the nitrogen atoms provides multiple sites for further elaboration.

Comparative Analysis

Comparison with Related Compounds

A comparative analysis of 4-(Pyridin-4-yl)pyrimidin-2-ol with structurally similar compounds provides insight into the relationship between structure and properties:

| Compound | Structural Differences | Impact on Properties |

|---|---|---|

| 4-(4-Methoxyphenyl)pyrimidin-2-ol | Methoxyphenyl vs. pyridyl substituent | Increased lipophilicity, different hydrogen bonding pattern |

| 4-(Pyridin-3-yl)pyrimidin-2-ol | Pyridine nitrogen at 3- vs. 4-position | Different electronic distribution, altered binding geometry |

| 2-Amino-4-(pyridin-4-yl)pyrimidine | Amino vs. hydroxyl at 2-position | Different tautomeric behavior, altered hydrogen bonding profile |

Unique Properties

The 4-pyridyl substitution in 4-(Pyridin-4-yl)pyrimidin-2-ol confers distinctive characteristics compared to other pyrimidine derivatives:

Analytical Characterization

Spectroscopic Analysis

The characterization of 4-(Pyridin-4-yl)pyrimidin-2-ol would typically involve multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted key signals in 1H NMR (400 MHz, DMSO-d6):

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Pyrimidine H-5 | 7.2-7.4 | doublet | 1H |

| Pyrimidine H-6 | 8.4-8.6 | doublet | 1H |

| Pyridine H-3,5 | 7.8-8.0 | doublet | 2H |

| Pyridine H-2,6 | 8.6-8.8 | doublet | 2H |

| OH | 11.5-12.5 | broad singlet | 1H |

Mass Spectrometry

Expected mass spectral data:

-

Molecular ion peak [M+H]+ at m/z 174

-

Fragmentation pattern likely showing loss of OH (m/z 157)

-

Further fragmentation may involve cleavage between the pyrimidine and pyridine rings

X-ray Crystallography

X-ray crystallography would reveal the exact three-dimensional structure of 4-(Pyridin-4-yl)pyrimidin-2-ol, providing insights into:

-

Bond lengths and angles

-

Intramolecular and intermolecular hydrogen bonding patterns

-

Crystal packing arrangements

-

Confirmation of tautomeric form in the solid state

Chromatographic Analysis

High-performance liquid chromatography (HPLC) analysis would be valuable for:

-

Establishing compound purity

-

Determining retention characteristics on various stationary phases

-

Developing separation methods for reaction mixtures containing the compound

-

Quantitative analysis in formulations or biological samples

Future Research Directions

Structural Optimization

Future research on 4-(Pyridin-4-yl)pyrimidin-2-ol could focus on structural modifications to enhance specific properties:

-

Introduction of additional substituents on the pyrimidine ring

-

Exploration of different tautomeric forms and their stabilization

-

Development of salt forms to enhance solubility and bioavailability

-

Creation of prodrug derivatives for improved pharmacokinetic properties

Application Development

Potential areas for application-focused research include:

-

High-throughput screening against various biological targets

-

Development of structure-activity relationships through systematic modification

-

Exploration as scaffolds for fragment-based drug discovery

-

Investigation of metal complexation properties for catalysis applications

Synthetic Methodology

Advancements in synthetic approaches could involve:

-

Development of more efficient and scalable synthetic routes

-

Exploration of green chemistry approaches to reduce environmental impact

-

Investigation of regioselective functionalization methods

-

Application of flow chemistry techniques for continuous production

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume